molecular formula C20H31F3NO7PS B2714729 2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester CAS No. 255872-07-2

2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester

Cat. No.: B2714729
CAS No.: 255872-07-2
M. Wt: 517.5
InChI Key: KREHTTSFYWSORW-UHFFFAOYSA-N
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Description

2-[bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester is a sulfonamide.

Scientific Research Applications

Synthesis of Functional Aromatic Multisulfonyl Chlorides

This research focuses on the synthesis of functional aromatic multisulfonyl chlorides, which serve as key intermediates in the development of complex organic molecules. The described methodology involves a sequence of reactions culminating in the oxidative chlorination of specific precursors to yield sulfonyl chlorides. These intermediates are foundational in creating dendritic and other sophisticated organic structures, showcasing the versatile applications of sulfone and phosphoryl-containing compounds in synthetic chemistry (Percec et al., 2001).

Application in Phosphorylating Agents

Another study demonstrates the use of the 2-(methylsulfonyl)ethyl group as a base-labile protecting group for phosphoric acid monoesters. This approach highlights the stability of the methylsulfonyl group towards acids, providing a novel phosphorylating agent for synthetic applications. Such methodologies are crucial in the synthesis of complex organic molecules, including those containing the bis(2-methylpropoxy)phosphoryl group (Beld et al., 1984).

Coordination and Catalytic Applications

Research into the sulfonation of ferrocene derivatives to create sulfonate anions for coordination and catalysis further exemplifies the breadth of applications for sulfonyl and phosphoryl-containing compounds. These compounds serve as ligands in metal complexes, demonstrating the potential for catalytic applications, including those possibly relevant to the chemical class under discussion (Zábranský et al., 2018).

Bioremediation Applications

Compounds with sulfonyl groups have been studied for their role in environmental bioremediation, such as in the degradation of bisphenol A (BPA), a persistent organic pollutant. This research illustrates the environmental relevance of sulfonyl-containing compounds and their derivatives in degrading endocrine-disrupting chemicals (Chhaya & Gupte, 2013).

Properties

IUPAC Name

ethyl 2-[bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31F3NO7PS/c1-7-29-18(25)19(20(21,22)23,24-33(27,28)17-10-8-16(6)9-11-17)32(26,30-12-14(2)3)31-13-15(4)5/h8-11,14-15,24H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREHTTSFYWSORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)C)P(=O)(OCC(C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester
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2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester
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2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester
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2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester

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